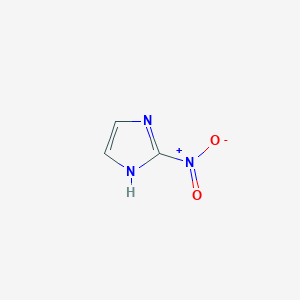

2-Nitroimidazol

Descripción general

Descripción

and Streptomyces eurocidicus . It was the first nitroimidazole isolated from a natural source and exhibits antibiotic activity against gram-positive bacteria . Azomycin has been a significant compound in the development of other nitroimidazoles, which are used for various pharmaceutical applications.

Aplicaciones Científicas De Investigación

Azomycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an antimicrobial agent due to its broad-spectrum activity against various bacteria . In medicine, azomycin and its derivatives are used to treat infections caused by anaerobic bacteria and protozoa . Additionally, azomycin exhibits radiosensitizing properties, making it useful in cancer radiotherapy .

Mecanismo De Acción

Target of Action

2-Nitroimidazole, also known as Azomycin, primarily targets anaerobic bacteria and certain parasites . The drug is effective against organisms such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia .

Mode of Action

The mode of action of 2-Nitroimidazole involves the formation of reactive intermediates upon reduction of the nitro group . These intermediates cause DNA strand breaks, explaining their antimicrobial as well as mutagenic effect . The nitro group of these prodrugs is required for cytotoxicity .

Biochemical Pathways

Nitroimidazoles are prodrugs that are reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . The nitro group is reduced, forming reactive radicals that damage DNA and proteins . It remains unclear if nitroimidazole reduction contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Pharmacokinetics

2-Nitroimidazole is almost completely absorbed when given orally, with a bioavailability of over 90% . It is distributed widely in tissues with low protein binding (< 20%) and can cross the blood-brain barrier . It is extensively metabolized in the liver and excreted mainly in the urine .

Result of Action

The result of the action of 2-Nitroimidazole is the disruption of the DNA of susceptible bacteria and inhibition of the protein synthesis of the cell wall, leading to cell death . They act as bactericidal and antimicrobial agents .

Action Environment

The action of 2-Nitroimidazole is influenced by the environment within the host organism. The drug is reductively activated in hypoxic cells, and then undergoes redox recycling or decomposes to toxic products . This makes it particularly effective against anaerobic bacteria and certain parasites, which thrive in low-oxygen environments .

Análisis Bioquímico

Biochemical Properties

Azomycin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Azomycin exhibits radiosensitizing properties and can be used to increase the effectiveness of cancer radiotherapy . 2-Nitroimidazoles bearing hydrophilic substituents on the ring nitrogen, such as misonidazole and etanidazole, are particularly active as radiosensitizers .

Cellular Effects

Azomycin has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, Azomycin has been shown to have potential mutagenic activity .

Molecular Mechanism

The mechanism of action of Azomycin is complex and involves interactions at the molecular level. Azomycin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Azomycin can change in laboratory settings. This includes information on Azomycin’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Azomycin vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Azomycin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Azomycin is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Azomycin can be synthesized through biocatalysis using N-oxygenase enzymes. A novel N-oxygenase from Saccharothrix sp. has been characterized for its ability to transform 2-aminoimidazole into azomycin . The enzyme exhibits optimal activity at pH 5.5 and 25°C, and site-directed mutations have been used to enhance its catalytic efficiency . Whole-cell biocatalysis has demonstrated a reaction conversion rate of 42% within 14 hours .

Industrial Production Methods: Industrial production of azomycin involves the use of biocatalysis due to its efficiency and environmentally friendly nature. The process utilizes whole-cell biocatalysis with engineered N-oxygenase enzymes to convert 2-aminoimidazole into azomycin .

Análisis De Reacciones Químicas

Types of Reactions: Azomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. The nitro group in azomycin is a significant functional moiety that participates in these reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving azomycin include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions typically involve specific pH levels and temperatures to optimize the enzyme activity .

Major Products Formed: The major products formed from the reactions involving azomycin depend on the type of reaction. For example, oxidation reactions may lead to the formation of nitroso compounds, while reduction reactions may produce amino derivatives .

Comparación Con Compuestos Similares

Similar Compounds: Azomycin is part of the nitroimidazole class of compounds, which includes other similar compounds such as metronidazole, misonidazole, and etanidazole . These compounds share similar chemical structures and exhibit antimicrobial and radiosensitizing properties .

Uniqueness of Azomycin: Azomycin is unique due to its natural origin and its role as the first nitroimidazole to be isolated from a natural source . Its discovery paved the way for the development of other nitroimidazoles with enhanced properties and applications .

Actividad Biológica

Azomycin, a compound related to the macrolide antibiotic class, has garnered interest for its biological activities, particularly in antimicrobial and antiviral contexts. This article synthesizes current research findings on azomycin's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of Azomycin

Azomycin is a member of the azole family, characterized by its unique structure that allows it to interact with bacterial ribosomes and inhibit protein synthesis. It has been studied for its potential use against a range of bacterial infections and has shown promise in various clinical settings.

Azomycin primarily exerts its effects by binding to the 50S ribosomal subunit, thereby blocking peptide bond formation during translation. This mechanism is similar to that of other macrolides but is distinguished by its enhanced activity against certain resistant strains of bacteria.

Efficacy Against Bacteria

Recent studies have demonstrated that azomycin exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/ml) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 2.0 | |

| Streptococcus pneumoniae | 1.0 | |

| Enterococcus faecium | 4.0 |

These values indicate that azomycin is particularly effective against Staphylococcus aureus, which is critical given the rising incidence of methicillin-resistant strains (MRSA).

Case Studies

- Clinical Efficacy in Respiratory Infections : A study involving patients with community-acquired pneumonia showed that azomycin led to a significant reduction in clinical symptoms compared to standard treatments. Patients receiving azomycin experienced faster recovery times and lower rates of treatment failure .

- Use in COVID-19 : Although azomycin was initially considered for treatment in COVID-19 patients, recent meta-analyses have indicated limited efficacy in improving clinical outcomes or reducing mortality rates. However, it was well-tolerated among patients .

Antiviral Activity

Emerging research has suggested that azomycin may also possess antiviral properties. A study indicated that azomycin treatment led to improved clinical outcomes in influenza A patients, with significant reductions in pro-inflammatory cytokines compared to control groups . This suggests a potential role for azomycin in managing viral infections, particularly those with inflammatory components.

Safety and Tolerability

Azomycin has been reported to have a favorable safety profile, with most adverse effects being mild and transient. Common side effects include gastrointestinal disturbances and mild allergic reactions. Serious adverse events are rare but warrant monitoring during treatment .

Propiedades

IUPAC Name |

2-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-6(8)3-4-1-2-5-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEUHQHUFTYLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060178 | |

| Record name | 1H-Imidazole, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-73-1, 36877-68-6 | |

| Record name | 2-Nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036877686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8E96XL55D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism of action of Azomycin remains partially unclear, research suggests it targets ribonucleotide reductase in bacteria like Bacillus subtilis and Escherichia coli. [] This enzyme is crucial for converting ribonucleotides to deoxyribonucleotides, essential building blocks for DNA synthesis. [] Inhibition of this enzyme ultimately leads to the suppression of DNA synthesis and bacterial growth. [] Additionally, Azomycin was found to inhibit the activity of the Salmonella enterica virulence regulator PhoP, affecting its transcriptional activity in a PhoQ- and aspartate phosphorylation-independent manner. [] This inhibition can hinder Salmonella's ability to survive within macrophages and cause infection. []

A: Azomycin, also known as 2-nitroimidazole, has the molecular formula C3H3N3O2 and a molecular weight of 113.09 g/mol. Detailed spectroscopic data, including NMR and IR spectra, can be found in publications focusing on its synthesis and characterization. [, , ]

A: While specific data on material compatibility isn't readily available in these research papers, the synthesis and formulation studies imply Azomycin's compatibility with various solvents and excipients. [, , , , ] Its stability under different conditions, particularly temperature and pH, needs further investigation for optimizing formulations and storage. [, , ]

A: Azomycin itself isn't primarily recognized for catalytic properties. Its applications primarily stem from its biological activity as an antibiotic and its role as a building block in synthesizing more complex molecules with potential therapeutic applications. [, , , , , ]

A: Yes, computational methods have been employed to investigate the structure-activity relationships (SAR) of Azomycin derivatives, particularly for developing hypoxia imaging agents. [, , , , ] These studies often utilize quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel Azomycin analogs. [, , ]

A: Although specific stability data under varying conditions are limited in the provided research, studies highlight efforts to formulate Azomycin derivatives for improved delivery and efficacy. [, , , ] For example, encapsulating Iodoazomycin Arabinofuranoside (IAZA) within galactose-based thermosensitive nanogels enhanced its delivery to hypoxic hepatocellular carcinoma cells. [] This approach also improved the radiosensitization of hypoxic cells compared to free IAZA. []

A: Numerous in vitro studies have explored the radiosensitizing potential of Azomycin and its derivatives, demonstrating their effectiveness in enhancing the cytotoxic effects of radiation on hypoxic tumor cells. [, , , , ] Animal models, particularly mice bearing EMT-6 tumors, have been widely employed to evaluate the biodistribution, pharmacokinetics, and tumor uptake of radiolabeled Azomycin derivatives for hypoxia imaging. [, , , , , ] While clinical trials are ongoing for some Azomycin-based imaging agents like [18F]FAZA, information about their clinical efficacy and safety profile is still under investigation. [, , ]

A: While the provided papers primarily focus on Azomycin's applications in hypoxia imaging and radiosensitization, resistance to nitroimidazoles, a class of compounds to which Azomycin belongs, is a documented concern, particularly in treating parasitic infections like trichomoniasis. [] Resistance mechanisms often involve decreased drug activation due to reduced nitroreductase activity, altered drug targets, and increased drug efflux. []

A: Researchers have explored various drug delivery systems to enhance the targeting and efficacy of Azomycin derivatives, particularly for hypoxic tumors. [, ] One promising approach involves encapsulating IAZA within galactose-based thermosensitive nanogels. [] These nanogels exploit the asialoglycoprotein receptor-mediated uptake mechanism to target hypoxic hepatocellular carcinoma cells specifically. [] This targeted delivery strategy aims to improve therapeutic efficacy while minimizing systemic toxicity. [, ]

A: Although Azomycin itself might not be a direct biomarker, its derivatives, especially radiolabeled ones, are valuable tools for diagnostic imaging, particularly for visualizing hypoxic tumors. [, , , , , ] These imaging agents exploit the preferential reduction and retention of nitroimidazoles in hypoxic environments, offering valuable information about tumor oxygenation status, a crucial factor in treatment planning and prognosis. [, , , , , ]

A: Various analytical techniques are crucial for studying Azomycin and its derivatives. High-performance liquid chromatography (HPLC) is frequently employed to measure the concentration of Azomycin and its analogs in biological samples like cells and tissues, aiding in understanding their uptake and metabolism. [, ] Radiolabeling techniques, using isotopes like iodine-125 (125I) or fluorine-18 (18F), are essential for tracking the biodistribution and tumor uptake of Azomycin derivatives in vivo, enabling non-invasive imaging studies. [, , , , , , ]

A: The provided research primarily focuses on the medicinal applications of Azomycin and its derivatives. Consequently, information regarding its environmental impact and degradation pathways is limited. [] Given its structural similarity to other nitroimidazole antibiotics, it is plausible that Azomycin might share similar environmental fates and potential concerns. [, ] Addressing these concerns would require dedicated research on its ecotoxicological effects and the development of appropriate mitigation strategies. [, ]

A: While specific details on the dissolution and solubility of Azomycin are limited in the provided research, these parameters are crucial for its bioavailability and overall efficacy. [] Formulation strategies, like encapsulation within nanogels or conjugation with hydrophilic moieties, aim to improve solubility and dissolution, ultimately enhancing the drug's delivery to the target site. [, ]

A: Analytical method validation is crucial for ensuring the reliability and accuracy of data generated during Azomycin research. While specific validation details aren't explicitly described in the provided research, standard procedures for validating analytical methods, particularly for pharmaceuticals, involve assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability. []

A: Information regarding the immunogenicity and immunological responses associated with Azomycin is limited in the provided research. []

A: Azomycin's interaction with drug transporters, specifically nucleoside transporters, has been investigated in several studies. [, , ] Research suggests that these interactions are highly dependent on the specific structural features of the Azomycin derivative. For instance, while some derivatives demonstrate an affinity for certain nucleoside transporters, others, like [18F]F-GAZ, exhibit limited interaction with glucose transporters. [, , , ] Modulating these interactions through structural modifications is crucial for optimizing drug delivery and therapeutic efficacy. [, , ]

A: While the provided research focuses on Azomycin's applications in hypoxia imaging and radiosensitization, information regarding its biocompatibility and biodegradability is limited. []

A: Effective Azomycin research necessitates a multidisciplinary approach, requiring expertise in organic synthesis, medicinal chemistry, pharmacology, and imaging technology. [] Access to well-equipped laboratories with capabilities for chemical synthesis, cell culture, animal studies, and radioisotope handling is crucial. [] Collaboration between academic institutions, pharmaceutical companies, and imaging centers is vital for translating research findings into clinical applications. [, ]

A: The discovery of Azomycin in 1953 from Streptomyces marked a significant milestone in the development of nitroimidazole antibiotics. [, ] Its identification as 2-nitroimidazole paved the way for the synthesis of numerous analogs, including metronidazole, a widely used antibiotic for treating anaerobic infections. [, ] While Azomycin's antibiotic potential has been somewhat overshadowed by its more potent derivatives, its use as a building block for synthesizing novel compounds with various therapeutic applications continues to be an active research area. [, , , , ]

A: Azomycin research, with its focus on hypoxia, has fostered collaborations between diverse scientific fields, including oncology, radiology, and pharmaceutical sciences. [] The development of Azomycin-based hypoxia imaging agents exemplifies this synergy, providing clinicians with valuable tools for cancer diagnosis, treatment planning, and monitoring therapeutic responses. [] Further exploration of Azomycin's potential in other areas, such as anti-virulence therapy and drug delivery, could lead to exciting discoveries and therapeutic advancements. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.